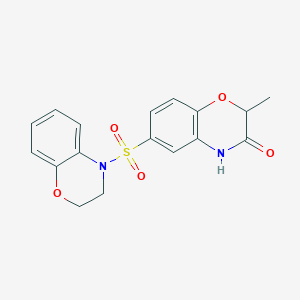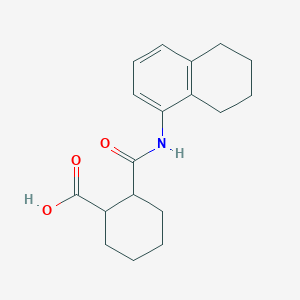![molecular formula C27H28N4O3 B269656 1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B269656.png)
1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone is a chemical compound that belongs to the class of triazolyl ketones. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone is not fully understood. However, it has been suggested that the compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes involved in these processes.
Biochemical and Physiological Effects:
1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone has been reported to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone in lab experiments is its potential to inhibit the growth of cancer cells and exhibit anti-inflammatory effects. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its mechanism of action and identify specific targets for its activity. Additionally, further research is needed to optimize the synthesis method for this compound and improve its solubility in water.
Synthesis Methods
The synthesis of 1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone involves the reaction of 4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-1-phenyl-1H-1,2,4-triazole-5(4H)-thione with ethyl chloroacetate in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified by column chromatography to obtain a pure compound.
Scientific Research Applications
1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone has potential applications in drug discovery and development. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. The compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
Product Name |
1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
|---|---|
Molecular Formula |
C27H28N4O3 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C27H28N4O3/c1-20(32)26-28-31(23-7-4-3-5-8-23)27(30(26)24-9-6-10-25(19-24)33-2)21-11-13-22(14-12-21)29-15-17-34-18-16-29/h3-14,19,27H,15-18H2,1-2H3 |
InChI Key |
XSTKGDZJTAUFRX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(N1C2=CC(=CC=C2)OC)C3=CC=C(C=C3)N4CCOCC4)C5=CC=CC=C5 |
Canonical SMILES |
CC(=O)C1=NN(C(N1C2=CC(=CC=C2)OC)C3=CC=C(C=C3)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B269576.png)
![[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone](/img/structure/B269577.png)
![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide](/img/structure/B269578.png)

![2-{[4-(4-Morpholinylmethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269582.png)
![N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide](/img/structure/B269586.png)

![N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269591.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269592.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B269593.png)
![N-cyclopropyl-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B269594.png)
![3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B269599.png)